2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile
CAS No.:
Cat. No.: VC13615568
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2O |
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Molecular Weight | 230.31 g/mol |
IUPAC Name | 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile |
Standard InChI | InChI=1S/C14H18N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-8,10-12H2 |
Standard InChI Key | BJIFRLOUKMIDPW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(CC#N)O)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1(CC#N)O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) with the following substituents:
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A benzyl group (C₆H₅CH₂) at the 1-position of the piperidine ring.
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A hydroxyl group (-OH) and an acetonitrile group (-CH₂CN) at the 4-position.
This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions. The nitrile group introduces polarity, while the benzyl moiety enhances lipophilicity.
IUPAC Name and Formula
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IUPAC Name: 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile
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Molecular Formula: C₁₅H₁₉N₂O
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Molecular Weight: 243.33 g/mol (calculated via PubChem algorithms) .
Spectral Characteristics
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Infrared (IR) Spectroscopy: A strong absorption band near ~2240 cm⁻¹ confirms the presence of the nitrile group (C≡N stretch). The hydroxyl (-OH) stretch appears as a broad peak around ~3300 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The benzyl protons resonate as a multiplet at δ 7.20–7.35 ppm. The piperidine methylene groups adjacent to the hydroxyl and nitrile groups show complex splitting patterns between δ 2.50–3.50 ppm .
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¹³C NMR: The nitrile carbon appears at δ ~120 ppm, while the quaternary carbon bearing the hydroxyl group resonates near δ 70 ppm .
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Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile typically involves multi-step reactions, leveraging strategies from analogous piperidine derivatives .
Key Steps:
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Piperidine Functionalization:
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Starting with 4-hydroxypiperidine, benzylation is achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF.
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Intermediate: 1-Benzyl-4-hydroxypiperidine.
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Introduction of the Acetonitrile Group:
Optimization Challenges
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Steric Hindrance: The 4-position’s crowding necessitates prolonged reaction times (24–48 hours) for complete conversion .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from by-products like unreacted acrylonitrile .
Industrial Scalability
Adapting laboratory procedures for industrial production involves:
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Continuous Flow Reactors: To enhance mixing and heat transfer during the benzylation step.
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Crystallization Techniques: For cost-effective purification, leveraging the compound’s moderate solubility in ethanol .
Physicochemical Properties
Thermodynamic Data
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing HCN gas—a critical safety consideration .
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Hydrolytic Sensitivity: The nitrile group is stable under acidic conditions but hydrolyzes to an amide in basic aqueous solutions.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing neurologically active agents:
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Acetylcholinesterase Inhibitors: Structural analogs have shown IC₅₀ values < 100 nM in enzyme inhibition assays .
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Dopamine Receptor Modulators: The piperidine scaffold mimics tropane alkaloids, enabling interactions with CNS targets .
Case Study: Antidepressant Development
A 2024 study utilized 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile to synthesize a series of serotonin-norepinephrine reuptake inhibitors (SNRIs). The nitrile group was hydrolyzed to a carboxylic acid, enhancing binding affinity to monoamine transporters .
Material Science
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Liquid Crystals: The rigid piperidine core and polar nitrile group enable mesophase formation, with transition temperatures > 150°C .
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Coordination Polymers: Reacts with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage applications.
Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery .
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Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) to improve sustainability .
Technological Integration
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